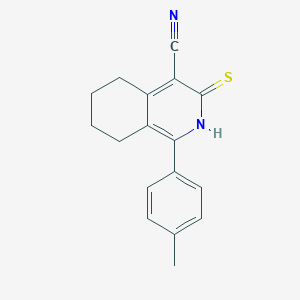

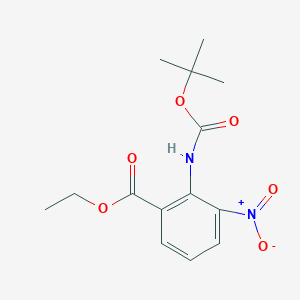

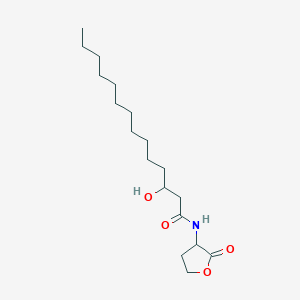

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

カタログ番号 B175443

CAS番号:

136285-65-9

分子量: 310.3 g/mol

InChIキー: NYCBXLQKKUBOGV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It’s used to protect an amino group during chemical reactions, preventing it from reacting. The Boc group can be added to a molecule using a compound called di-tert-butyl dicarbonate in the presence of a base .

Synthesis Analysis

The synthesis of compounds with a Boc group often involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a carbamate, where the Boc group is attached to the nitrogen atom of the amine .Molecular Structure Analysis

The molecular structure of compounds with a Boc group includes a carbonyl (C=O) group and a tert-butyl group attached to a nitrogen atom . The exact structure would depend on the rest of the molecule.Chemical Reactions Analysis

The Boc group can be removed from a molecule under acidic conditions . This is often done using trifluoroacetic acid (TFA). The removal of the Boc group is a common step in the synthesis of peptides .科学的研究の応用

Synthesis of Erythro and Threo Isomers

- Application Summary: The compound “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” was synthesized in two forms: Erythro and Threo isomers. These isomers were obtained by simple reduction and inversion methods respectively .

- Methods of Application: The Erythro isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The Erythro isomer was then effectively converted into its Threo form with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .

- Results: The method was found to be cost-effective, yielded excellent results, and was suitable for large-scale synthesis .

Deprotection of tert-butoxycarbonyl (Boc) Amino Acids

- Application Summary: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid was described .

- Results: The method was found to be simple, effective, and environmentally compliant .

High-Temperature Deprotection of Boc Amino Acids

- Application Summary: A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid was described .

- Results: The method was found to be simple, effective, and environmentally compliant .

Dipeptide Synthesis

- Application Summary: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared .

- Methods of Application: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Monitoring Zinc Secretion

- Application Summary: The compound “2-(2-BOC-AMINOETHOXY)ETHANOL” was used to link HaloTag enzyme with fluorescent zinc indicator, ZIMIR .

- Methods of Application: This method allowed for the monitoring of the dynamics of regulated secretion of zinc in real time .

- Results: This application extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

High-Temperature Deprotection of Boc Amino Acids

- Application Summary: A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid was described .

- Results: The method was found to be simple, effective, and environmentally compliant .

Dipeptide Synthesis

- Application Summary: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared .

- Methods of Application: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Monitoring Zinc Secretion

- Application Summary: The compound “2-(2-BOC-AMINOETHOXY)ETHANOL” was used to link HaloTag enzyme with fluorescent zinc indicator, ZIMIR .

- Methods of Application: This method allowed for the monitoring of the dynamics of regulated secretion of zinc in real time .

- Results: This application extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

特性

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-5-21-12(17)9-7-6-8-10(16(19)20)11(9)15-13(18)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCBXLQKKUBOGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

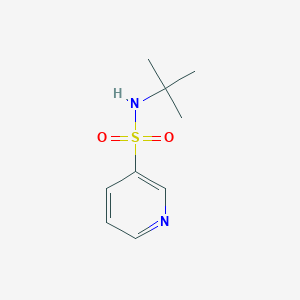

N-(tert-Butyl)pyridine-3-sulfonamide

17432-06-3

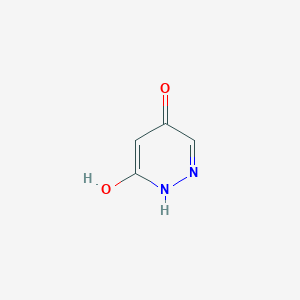

3,5-Pyridazinediol

17285-29-9

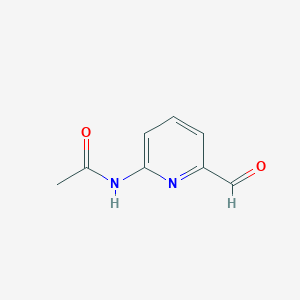

N-(6-Formylpyridin-2-yl)acetamide

127682-66-0

![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)

![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)

![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)